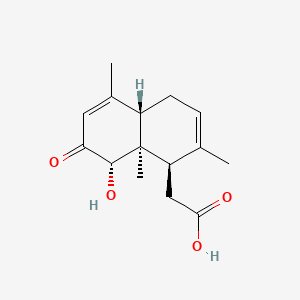

1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-

説明

1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound. It belongs to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings. This compound is a synthetic auxin plant hormone, widely used in agriculture and horticulture for its growth-regulating properties .

特性

CAS番号 |

104293-66-5 |

|---|---|

分子式 |

C15H20O4 |

分子量 |

264.32 g/mol |

IUPAC名 |

2-[(1R,4aS,8S,8aS)-8-hydroxy-2,5,8a-trimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)6-12(16)14(19)15(10,3)11(8)7-13(17)18/h4,6,10-11,14,19H,5,7H2,1-3H3,(H,17,18)/t10-,11+,14+,15-/m0/s1 |

InChIキー |

GJUYHRBCUORZIG-DRABBMOASA-N |

異性体SMILES |

CC1=CC[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]1CC(=O)O)C)O)C |

正規SMILES |

CC1=CCC2C(=CC(=O)C(C2(C1CC(=O)O)C)O)C |

製品の起源 |

United States |

準備方法

The industrial preparation of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

化学反応の分析

This compound undergoes various chemical reactions, including:

Reduction: Specific conditions and reagents can reduce the compound, although detailed reduction pathways are less commonly reported.

Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, where different substituents can replace hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in plant biology to study growth regulation and hormone signaling pathways.

Industry: The compound is used in the production of agricultural chemicals, including herbicides and growth regulators

作用機序

The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. This leads to various physiological responses, such as cell elongation, root initiation, and fruit development .

類似化合物との比較

1-Naphthaleneacetic acid, 1,4,4a,7,8,8-hexahydro-8-hydroxy-2,5,8a-trimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups. Similar compounds include:

Indole-3-acetic acid: Another synthetic auxin with similar growth-regulating properties.

2-Naphthylacetic acid: A closely related compound with a similar naphthalene moiety but different substituents

These compounds share similar applications in agriculture and research but differ in their specific chemical properties and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。